4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-formylchromone derivatives, followed by esterification with 4-chlorophenol. The reaction conditions often involve the use of bromine in acetic acid for bromination and a suitable esterification catalyst for the final step . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chromene derivatives.
Medicine: Research indicates its potential use in developing treatments for diseases like cancer and obesity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been reported to inhibit enzymes like urease by binding to their active sites, thereby preventing their normal function . The pathways involved in its action are still under investigation, but its effects on enzyme activity are well-documented.
Comparison with Similar Compounds
Similar compounds to 4-chlorophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate include:
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Another chromene derivative with different halogen substitutions.
Ethyl coumarin-3-carboxylate: A related compound with a different ester group.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: A similar structure with an amino group substitution. The uniqueness of this compound lies in its specific halogen substitutions and the resulting biological activities, which differ from those of its analogs.
Properties
Molecular Formula |
C16H7Br2ClO4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4-chlorophenyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C16H7Br2ClO4/c17-9-5-8-6-12(16(21)23-14(8)13(18)7-9)15(20)22-11-3-1-10(19)2-4-11/h1-7H |
InChI Key |
YMBARVGDJHOIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl |
Origin of Product |
United States |
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